1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane
Description
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a 2-fluoro-4-(methylsulfonyl)phenyl group. The methylsulfonyl group enhances metabolic stability and binding affinity, while the fluorine atom influences electronic properties and bioavailability .
Properties
IUPAC Name |
1-(2-fluoro-4-methylsulfonylphenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBOURYCDZUNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382628 | |
| Record name | 1-[2-Fluoro-4-(methanesulfonyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-88-5 | |
| Record name | 1-[2-Fluoro-4-(methanesulfonyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Aromatic Intermediate: 2-Fluoro-4-(methylsulfonyl)phenyl Derivative
The preparation begins with the synthesis of the aromatic intermediate bearing the fluoro and methylsulfonyl substituents. A representative synthetic route involves:
Step 1: Formation of 4-methylthioacetophenone
Thioanisole (methyl phenyl sulfide) reacts with acetyl chloride in the presence of a catalyst (e.g., Lewis acid) in solvents such as dichloromethane (DCM) or chloroform at 0–20°C, followed by stirring at room temperature for 10–20 hours. The product is isolated by acidification, extraction, and recrystallization to yield 4-methylthioacetophenone.
(Patent CN102603646B)Step 2: Conversion to 1-(4-methylthio-phenyl)-3-phenyl-1,3-dione
Using tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) as solvent, 4-methylthioacetophenone is reacted with methyl benzoate under catalytic conditions at 50–70°C for 10–20 hours. The product is purified by silica gel chromatography.
(Patent CN102603646B)Step 3: Oxidation and Sulfonylation
The methylthio group is oxidized to the methylsulfonyl group, typically using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. This step converts the methylthio substituent to the methylsulfonyl group, yielding the key aromatic intermediate 2-fluoro-4-(methylsulfonyl)phenyl derivative.
(General synthetic knowledge and oxidation protocols)
Formation of the 1,4-Diazepane Ring and Coupling
Step 4: Diazepane Ring Introduction
The 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms) is introduced via nucleophilic substitution or coupling reactions. The diazepane moiety can be synthesized separately or purchased (CAS 4318-37-0) and then coupled to the aromatic intermediate.
(Chemsrc data on 1-methyl-1,4-diazepane)Step 5: Coupling Reaction
The aromatic intermediate bearing the methylsulfonyl and fluoro substituents is coupled with 1,4-diazepane using peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in solvents like dichloromethane (DCM). Triethylamine or other bases may be added to facilitate the reaction. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
(Patent WO2010015972A1)Step 6: Purification
The crude product is purified by standard chromatographic techniques (silica gel column chromatography) and recrystallization to achieve high purity (≥95%).
(Commercial synthesis data from Aromsyn and AKSci)
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Time | Product/Intermediate |
|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Thioanisole, Acetyl chloride, Catalyst | DCM, Chloroform | 0–20°C → RT | 10–20 h | 4-Methylthioacetophenone |
| 2 | Claisen Condensation | 4-Methylthioacetophenone, Methyl benzoate, Catalyst | THF, DMF | 50–70°C | 10–20 h | 1-(4-Methylthio-phenyl)-3-phenyl-1,3-dione |
| 3 | Oxidation | m-CPBA or H2O2 | Suitable solvent | Ambient | Several hours | 2-Fluoro-4-(methylsulfonyl)phenyl derivative |
| 4 | Diazepane Synthesis | Commercial or synthesized 1,4-diazepane | — | — | — | 1,4-Diazepane |
| 5 | Coupling Reaction | Aromatic intermediate, 1,4-diazepane, EDCI, HOBt, Base | DCM | RT or mild heat | Several hours | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane |
| 6 | Purification | Chromatography, Recrystallization | — | — | — | Pure final compound |
Chemical Reactions Analysis
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₇FN₂O₂S
- Molecular Weight : 272.34 g/mol
- CAS Number : 849924-88-5
The compound features a diazepane ring substituted with a fluorinated phenyl group and a methylsulfonyl moiety, which may contribute to its biological activity and solubility properties.
Pharmacological Potential
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane has been investigated for its potential as a therapeutic agent. The structural modifications provided by the fluorine and methylsulfonyl groups may enhance its binding affinity to specific biological targets.
- Targeting Neurological Disorders : Diazepane derivatives are known for their anxiolytic and anticonvulsant properties. Research indicates that this compound could be effective in treating anxiety disorders or epilepsy due to its potential modulation of GABAergic neurotransmission .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique substituents on the diazepane ring may influence its interaction with cellular pathways involved in cancer progression .
Case Studies
A recent study evaluated the efficacy of similar diazepane derivatives in preclinical models of anxiety. Results indicated significant reductions in anxiety-like behaviors, suggesting that modifications to the diazepane structure can lead to enhanced pharmacological profiles .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing smart materials with enhanced properties.
- Thermal Stability : Research shows that adding this compound to polymer composites can improve thermal stability and mechanical strength, making it suitable for applications in high-performance materials .
- Conductive Polymers : The presence of electron-withdrawing groups like fluorine can enhance the electrical conductivity of polymers, paving the way for applications in electronic devices .
Magnetic Resonance Imaging (MRI)
Recent advancements highlight the potential use of compounds like this compound as contrast agents in MRI. The fluorine atom can serve as a magnetic resonance marker, enhancing image contrast and resolution .
Case Studies in Imaging
Studies utilizing MRI techniques have demonstrated that incorporating fluorinated compounds improves the visualization of specific tissues or tumors. This application is particularly relevant in oncological diagnostics where precise imaging is crucial for treatment planning .
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The fluorophenyl group enhances its binding affinity, while the methylsulfonyl group increases its solubility and stability . These interactions can modulate various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane and analogous 1,4-diazepane derivatives:
Key Observations :
Electronic Effects: The methylsulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to chlorophenyl or cyanophenyl substituents, improving receptor interaction . Fluorine at the 2-position enhances metabolic stability relative to non-fluorinated analogs (e.g., 1-((4-chlorophenyl)methyl)-1,4-diazepane) .
Biological Activity :
- Compounds with sulfonyl groups (e.g., BMS-903452 in ) exhibit superior GPCR agonism/antagonism due to sulfonyl-oxygen interactions with receptor residues .
- Thiophene- or pyrazole-substituted derivatives () show CNS activity but lower selectivity compared to the target compound’s sulfonyl-fluorine combination .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for halogenated aryl-diazepanes (e.g., SNAr reactions with 1,4-diazepane under basic conditions) .
- Morpholine-sulfonyl analogs require specialized sulfonylation steps, increasing synthetic complexity .
Research Findings and Implications
- Pharmacological Potential: The methylsulfonyl-fluorine motif is understudied but promising for GPCR-targeted therapies, as seen in BMS-903452 (GPR119 agonist for diabetes) and 5-HT7R antagonists for autism spectrum disorder .
- Structural Limitations : Bulky substituents (e.g., benzhydryl groups in ) reduce bioavailability, whereas compact sulfonyl/fluoro groups optimize pharmacokinetics .
Biological Activity
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane, a compound with the molecular formula and a molecular weight of 272.34 g/mol, has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 272.34 g/mol
- CAS Number : 849924-88-5
- Structure : The compound features a diazepane ring substituted with a fluorinated phenyl group and a methylsulfonyl group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research involving related compounds demonstrated the ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Enzyme Inhibition
This compound has shown potential in inhibiting specific enzymes linked to disease processes:
- Acetylcholinesterase (AChE) : Compounds structurally related to this compound have been evaluated for their AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro studies have reported IC50 values indicating effective inhibition of AChE by related thiazolidinones, suggesting potential applications in enhancing cognitive function .
3. Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Studies have utilized physiologically based pharmacokinetic (PBPK) modeling to predict the absorption and distribution characteristics of similar compounds in humans, providing insights into their efficacy and safety profiles .
Case Studies
Several case studies highlight the biological activities and therapeutic potentials of this compound:
Case Study 1: Antitumor Effects
A study involving a series of diazepane derivatives demonstrated that certain modifications led to enhanced antitumor activity against malignant pleural mesothelioma (MPM). The combination of these derivatives with other therapeutic agents resulted in synergistic effects, significantly reducing tumor growth in xenograft models .
Case Study 2: Cholinesterase Inhibition
Research focusing on thiazolidinones derived from similar structures showed promising results in inhibiting AChE activity in rat models. The findings indicated that these compounds could serve as potential candidates for Alzheimer's therapy due to their selective inhibition profiles .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.34 g/mol |
| CAS Number | 849924-88-5 |
| Biological Activities | Antitumor, Enzyme Inhibition |
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Thiazolidinone derivative | 3.11 | Acetylcholinesterase |
| Diazepane derivative | Not specified | Cancer cell lines |
Q & A
Q. What are the recommended synthetic routes for 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane, and how can reaction conditions be optimized?
Synthesis typically involves multi-step organic reactions, starting with diazepane ring formation followed by functionalization of the phenyl group. Key steps include:
- Sulfonylation : Introduce the methylsulfonyl group via nucleophilic substitution or sulfonic acid coupling under controlled pH (6–8) and temperatures (40–60°C) .
- Fluorination : Electrophilic fluorination using Selectfluor® or similar agents in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .
Q. Optimization Tips :
- Employ catalysts like DMAP or Pd(PPh₃)₄ to enhance sulfonylation efficiency.
- Monitor reaction progress via TLC or HPLC to minimize side products .
Q. How can the structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., fluorine at C2, methylsulfonyl at C4) via ¹⁹F and ¹H NMR .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ≈ 315.1 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities in the diazepane ring .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) or GPCRs using fluorescence polarization assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target selectivity?
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
Q. What engineering challenges arise during scale-up synthesis, and how are they addressed?
- Reaction Exotherms : Use jacketed reactors with temperature control to manage heat generation during fluorination .
- Waste Reduction : Implement flow chemistry for continuous sulfonylation, reducing solvent use by 40% .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
